![molecular formula C21H18N2O5S2 B2365514 3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide CAS No. 1007088-38-1](/img/structure/B2365514.png)
3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfonyl group, a prop-2-yn-1-yl substituent, and a dioxolobenzo-thiazolylidene moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylsulfonyl precursor, followed by the introduction of the prop-2-yn-1-yl group through alkylation reactions. The final step involves the formation of the dioxolobenzo-thiazolylidene moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to yield corresponding amines or alcohols.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products.
Major Products
Major products formed from these reactions include sulfone derivatives, amines, and substituted analogs of the original compound.
Scientific Research Applications
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide: shares structural similarities with other benzylsulfonyl and dioxolobenzo-thiazolylidene compounds.
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide: is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of (E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide lies in its ability to undergo diverse chemical reactions and its potential applications in various scientific fields. Its structural complexity and functional versatility make it a valuable compound for research and industrial purposes.
Biological Activity
3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety linked to a sulfonamide group. The presence of the dioxole ring and propyne substituent contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₂O₄S |
Molecular Weight | 358.40 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
The biological activity of this compound primarily involves the modulation of specific receptors and enzymes. Preliminary studies suggest that it may interact with GPR17, a G protein-coupled receptor implicated in various central nervous system (CNS) disorders. The sulfonamide group enhances binding affinity through interactions with active sites on target proteins.
Anticonvulsant Properties
Recent studies have indicated that similar compounds exhibit anticonvulsant activity. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protection in animal models for epilepsy, suggesting that derivatives like 3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene) may also possess similar properties. AS-1 showed efficacy in the maximal electroshock (MES) test and pentylenetetrazole (PTZ) model, indicating potential for treating drug-resistant epilepsy .
Antitumor Activity
In vitro studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, benzothiazole derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The exact mechanism is thought to involve the disruption of cellular signaling pathways essential for cancer cell survival.
Study 1: Anticonvulsant Activity
A study conducted on AS-1 revealed its potential as an anticonvulsant agent. The compound demonstrated significant protection against seizures in the 6-Hz test at doses ranging from 15 mg/kg to 60 mg/kg. Importantly, when combined with valproic acid (VPA), it exhibited a synergistic effect, enhancing seizure protection compared to either drug alone .
Study 2: Cytotoxicity Against Cancer Cells
Another study focused on related benzothiazole derivatives demonstrated their cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through the activation of caspase pathways and showed a dose-dependent response .
Properties
IUPAC Name |
3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-2-9-23-16-11-17-18(28-14-27-17)12-19(16)29-21(23)22-20(24)8-10-30(25,26)13-15-6-4-3-5-7-15/h1,3-7,11-12H,8-10,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMDDXXYSNXSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CCS(=O)(=O)CC4=CC=CC=C4)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.